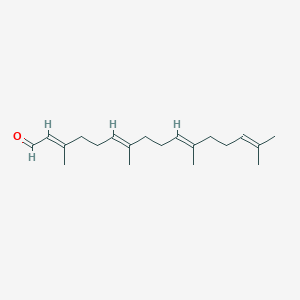
Hydroxymethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethylbenzoate, also known as 4-hydroxymethylbenzoate, is a chemical compound with the molecular formula C8H7O3 . It has an average mass of 151.140 Da and a monoisotopic mass of 151.040070 Da .
Synthesis Analysis
Hydroxymethylbenzoate can be synthesized by the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . In one experiment, methyl benzoate was prepared by reacting benzoic acid with methanol using sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular structure of Hydroxymethylbenzoate consists of a benzene ring substituted with a hydroxymethyl group and a carboxylate group .
Physical And Chemical Properties Analysis
Hydroxymethylbenzoate has a molecular formula of C8H7O3, an average mass of 151.140 Da, and a monoisotopic mass of 151.040070 Da .
Scientific Research Applications
Cosmetic and Food Preservative : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is extensively used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its molecular structure has been analyzed using X-ray crystallography, and computational calculations indicate its potential pharmaceutical activity (Sharfalddin et al., 2020).
Analysis of Metabolites : The study of 4-hydroxybenzoates and their metabolites after exposure to UV radiation reveals the potential adverse effects of these compounds, including endocrine disruption and oxidative DNA damage. Mass spectrometry methods were used to screen these metabolites and to evaluate the metabolic process triggered by UV radiation (Lee et al., 2017).
Chemical Synthesis : Hydroxybenzoates have been synthesized using iridium-catalyzed borylation and oxidation, allowing for the incorporation of halogens in the final hydroxybenzoates. This method provides a facile preparation of disubstituted hydroxybenzoates with substitution patterns not easily accessible by traditional routes (Shahzadi et al., 2018).
Environmental Impact and Fate : Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove them from wastewater, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products (Haman et al., 2015).
Photodegradation Studies : Research on the photodegradation of parabens using ultraviolet C lamps in the presence and absence of hydrogen peroxide demonstrated effective degradation and identified major transformation products, providing insights into environmental remediation strategies (Gmurek et al., 2015).
Biocidal Polymer-Nanocomposites : The synthesis of biocidal polymer-montmorillonite nanocomposites using p-hydroxymethylbenzoate showed significant antimicrobial activities. These nanocomposites exhibited strong inhibition against various micro-organisms, indicating potential applications in antimicrobial materials (Salahuddin et al., 2012).
Safety and Hazards
properties
IUPAC Name |
hydroxymethyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMIDGSPFGJFCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)


![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)





